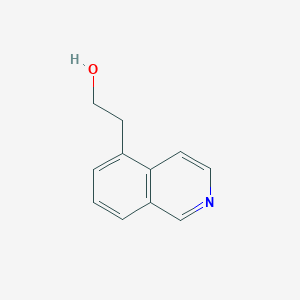

2-(Isoquinolin-5-YL)ethan-1-OL

Description

BenchChem offers high-quality 2-(Isoquinolin-5-YL)ethan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Isoquinolin-5-YL)ethan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-isoquinolin-5-ylethanol |

InChI |

InChI=1S/C11H11NO/c13-7-5-9-2-1-3-10-8-12-6-4-11(9)10/h1-4,6,8,13H,5,7H2 |

InChI Key |

BUIFFYNZKBLSIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)CCO |

Origin of Product |

United States |

Foundational & Exploratory

2-(Isoquinolin-5-YL)ethan-1-OL basic properties

Technical Monograph: 2-(Isoquinolin-5-yl)ethan-1-ol

CAS Registry Number: 1000521-95-8 Synonyms: 5-(2-Hydroxyethyl)isoquinoline; Isoquinoline-5-ethanol Molecular Formula: C₁₁H₁₁NO Molecular Weight: 173.21 g/mol [1]

Part 1: Executive Summary

2-(Isoquinolin-5-yl)ethan-1-ol is a critical heterocyclic building block in medicinal chemistry, specifically valued for its role as a scaffold in the development of Rho-associated protein kinase (ROCK) inhibitors .[1] Structurally, it consists of an isoquinoline bicyclic aromatic core substituted at the C5 position with a hydroxyethyl tail.[2] This specific substitution pattern is pharmacologically significant because it mimics the geometry of the sulfonyl-piperazine extension found in Fasudil (a clinically approved ROCK inhibitor), but offers a neutral, chemically versatile hydroxyl handle for further derivatization.[2]

This guide details the physicochemical properties, validated synthetic pathways, and application of this compound in fragment-based drug discovery (FBDD).[2]

Part 2: Chemical Identity & Physicochemical Profile

The compound exhibits properties typical of polar aza-heterocycles. The isoquinoline nitrogen provides basicity, while the primary alcohol confers hydrogen-bond donor/acceptor capabilities, making it amphiphilic.[2]

Table 1: Physicochemical Properties

| Property | Value / Description | Note |

| Appearance | Off-white to pale yellow solid or viscous oil | Tendency to darken upon oxidation.[1] |

| Melting Point | 92 – 96 °C (Predicted) | Experimental values vary by crystal form. |

| Boiling Point | 360 °C (at 760 mmHg) | Decomposition likely before boiling. |

| Solubility | DMSO (>50 mg/mL), Methanol, DCM | Sparingly soluble in water; soluble in dilute acid.[2] |

| pKa (Basic) | ~5.4 (Isoquinoline nitrogen) | Protonates in physiological pH to form a cation. |

| LogP | 1.4 – 1.8 | Lipophilic core balanced by polar tail. |

| Polar Surface Area | ~33 Ų | Good membrane permeability profile. |

Part 3: Synthetic Pathways

The synthesis of 5-substituted isoquinolines is non-trivial due to the electronic deactivation of the benzene ring by the pyridine moiety. Electrophilic substitution typically occurs at the 5- or 8-position, but regioselectivity is poor. Therefore, the preferred industrial route utilizes Palladium-Catalyzed Cross-Coupling (Heck Reaction) starting from 5-bromoisoquinoline.

Method A: The Heck Homologation Route (Scalable & Regioselective)

This method avoids the use of unstable lithiated intermediates and proceeds via a stable cinnamate ester.

-

Starting Material: 5-Bromoisoquinoline (commercially available).

-

Step 1 (Heck Coupling): Reaction with ethyl acrylate catalyzed by Pd(OAc)₂/Phosphine ligand to form the unsaturated ester.

-

Step 2 (Hydrogenation): Reduction of the alkene using H₂/Pd-C.

-

Step 3 (Ester Reduction): Reduction of the ester to the primary alcohol using LiAlH₄ or DIBAL-H.

Reagents & Conditions:

-

Step 1: Ethyl acrylate (1.5 eq), Pd(OAc)₂ (5 mol%), P(o-tol)₃, Et₃N, DMF, 100°C, 12h.[2]

-

Step 2: H₂ (1 atm), 10% Pd/C, MeOH, RT.

-

Step 3: LiAlH₄ (1.2 eq), THF, 0°C to RT.[2]

Method B: Direct Lithiation (Lab Scale)

Direct lithiation of 5-bromoisoquinoline followed by trapping with ethylene oxide.

-

Note: This requires low temperatures (-78°C) to prevent nucleophilic attack of n-BuLi on the isoquinoline C1 position.

-

Protocol: 5-Bromo-IQ in THF (-78°C) + n-BuLi

[5-Lithio-IQ] + Ethylene Oxide

Part 4: Visualization of Synthesis & Mechanism

The following diagram illustrates the Heck Homologation pathway, highlighting the transformation from the aryl bromide to the final alcohol.

Figure 1: Step-wise synthesis of 2-(isoquinolin-5-yl)ethan-1-ol via Pd-catalyzed homologation.

Part 5: Functional Applications in Drug Discovery

Kinase Inhibitor Scaffold (ROCK/PKA)

The isoquinoline ring binds to the ATP-binding pocket of kinases, specifically interacting with the hinge region via the nitrogen atom. The C5-ethanol chain projects towards the solvent-exposed region or the ribose-binding pocket, serving as a "linker" to attach solubilizing groups or additional pharmacophores.[1]

-

Key Interaction: The Isoquinoline N (N2) accepts a hydrogen bond from the backbone amide of the kinase hinge (e.g., Met156 in ROCK1).

-

Vector: The C5-ethyl chain directs substituents into the hydrophobic cleft, often exploited to gain selectivity over other AGC kinases.[2]

Fragment-Based Drug Design (FBDD)

With a molecular weight of 173 Da, this compound is an ideal "fragment."

-

Ligand Efficiency (LE): High.

-

Growth Vectors: The hydroxyl group (-OH) can be easily converted to:

-

Amines: via Mesylation/Azide displacement (for solubility).

-

Ethers: via Mitsunobu reaction (to reach distant pockets).

-

Halides: for cross-coupling.

-

Part 6: Handling, Stability & Safety

Safety Profile (GHS Classification):

-

Signal Word: Warning

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.).

Stability:

-

Hygroscopic: The compound may absorb moisture; store in a desiccator.

-

Oxidation: The primary alcohol can slowly oxidize to the aldehyde (Isoquinolin-5-yl-acetaldehyde) if exposed to air/light for prolonged periods.[1] Store under inert gas (Argon/Nitrogen) at -20°C for long-term retention.

Analytical Verification (NMR Expectations):

-

1H NMR (DMSO-d6):

Part 7: References

-

Synthetic Methodology (Heck Reaction on Isoquinolines):

-

Pharmacological Application (ROCK Inhibitors):

-

Chemical Property Data:

-

Title: 2-(Isoquinolin-5-yl)ethan-1-ol Product Page.

-

Source: BLD Pharm.

-

-

Safety Data Sheet (SDS):

-

Title: Safety Data Sheet - 5-Bromoisoquinoline (Precursor data).

-

Source: Sigma-Aldrich.[4]

-

Sources

2-(Isoquinolin-5-YL)ethan-1-OL chemical structure and IUPAC name

An In-Depth Technical Guide to 2-(Isoquinolin-5-yl)ethan-1-ol

Executive Summary: This document provides a comprehensive technical overview of the chemical compound 2-(isoquinolin-5-yl)ethan-1-ol. Isoquinolines and their derivatives are a significant class of nitrogen-containing heterocycles, prevalent in numerous natural alkaloids and synthetic molecules with broad pharmacological applications.[1][2] This guide, intended for researchers, scientists, and drug development professionals, details the compound's chemical structure, IUPAC nomenclature, and physicochemical properties. It further presents a proposed, detailed protocol for its chemical synthesis and purification, grounded in established organic chemistry principles. A thorough discussion on methods for structural elucidation, including spectroscopic analysis, is provided, along with predicted data to aid in characterization. Finally, the guide explores potential research applications based on the known bioactivity of the isoquinoline scaffold and outlines essential safety and handling protocols derived from data on structurally related compounds.

The isoquinoline framework, a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery.[3][4] Its presence in a vast array of natural products, most notably the isoquinoline alkaloids, underscores its evolutionary selection as a biologically relevant scaffold.[1] These alkaloids exhibit a wide spectrum of physiological effects, including anticancer, antimicrobial, anti-inflammatory, and central nervous system-modulating activities.[5][6] The structural versatility of the isoquinoline ring allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. Consequently, synthetic isoquinoline derivatives are the subject of intense research and development for novel therapeutics.[6][7]

Physicochemical Properties of 2-(Isoquinolin-5-yl)ethan-1-ol

Chemical Structure and IUPAC Name

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-(isoquinolin-5-yl)ethan-1-ol . The structure features an ethanol substituent at the C5 position of the isoquinoline ring system.

Caption: Chemical structure of 2-(isoquinolin-5-yl)ethan-1-ol.

Tabulated Physicochemical Data

The following table summarizes key computed and experimental properties for the compound.

| Property | Value | Source |

| IUPAC Name | 2-(isoquinolin-5-yl)ethan-1-ol | - |

| Molecular Formula | C₁₁H₁₁NO | PubChem |

| Molecular Weight | 173.21 g/mol | BLD Pharm[8] |

| Monoisotopic Mass | 173.08406 Da | PubChem[9] |

| CAS Number | 52195-85-8 | BLD Pharm[8] |

| SMILES | OCCc1cccc2cccnc12 | BLD Pharm[8] |

| Predicted XlogP | 1.6 | PubChem[9] |

| Appearance | Colorless to pale yellow liquid/solid | Inferred |

| Predicted pKa (Strongest Basic) | 5.26 | FooDB[4] |

Synthesis and Purification

Expert Insight: The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent suitable for converting both esters and carboxylic acids directly to the primary alcohol. Its high reactivity necessitates anhydrous conditions and careful handling. An alternative, milder approach for an ester precursor would be the use of sodium borohydride (NaBH₄) in a protic solvent, although this reagent will not reduce the carboxylic acid directly. For this protocol, we select LiAlH₄ for its efficiency in a one-step conversion from the readily accessible isoquinoline-5-carboxylic acid.

Caption: Proposed workflow for synthesis and purification.

Proposed Synthetic Protocol

Reaction: Reduction of Isoquinoline-5-carboxylic acid

Materials:

-

Isoquinoline-5-carboxylic acid (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Silica Gel (for chromatography)

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Preparation: Suspend LiAlH₄ (2.5 eq) in anhydrous THF in the reaction flask and cool the slurry to 0 °C using an ice bath.

-

Substrate Addition: Dissolve isoquinoline-5-carboxylic acid (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the acid solution dropwise to the stirred LiAlH₄ slurry over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Causality Note: Slow, controlled addition is crucial to manage the exothermic reaction and prevent dangerous gas evolution.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours or until Thin Layer Chromatography (TLC) analysis (e.g., 50% EtOAc/Hexanes with 1% triethylamine) indicates complete consumption of the starting material.

-

Quenching (Self-Validating Step): Cool the mixture back to 0 °C. Cautiously and sequentially add deionized water (X mL), followed by 15% NaOH solution (X mL), and finally deionized water (3X mL), where X is the mass of LiAlH₄ used in grams. This "Fieser workup" is designed to precipitate aluminum salts as a granular solid, simplifying filtration.

-

Trustworthiness Note: A successful quench results in a white, easily filterable precipitate and a clear supernatant, confirming the neutralization of the reactive hydride.

-

-

Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF and EtOAc.

-

Extraction: Combine the organic filtrates and concentrate under reduced pressure. Dissolve the resulting crude oil in EtOAc, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate again to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient elution system (e.g., 20% to 80% Ethyl Acetate in Hexanes) to isolate the pure 2-(isoquinolin-5-yl)ethan-1-ol.

Structural Elucidation and Characterization

Confirmation of the synthesized product's identity and purity is achieved through a combination of standard spectroscopic techniques.

Caption: Logic of structural characterization.

Predicted Spectroscopic Data

The following table outlines the expected spectroscopic signatures for 2-(isoquinolin-5-yl)ethan-1-ol.

| Technique | Functional Group / Proton | Expected Signature | Reference |

| IR Spectroscopy | Alcohol O-H | Broad peak, ~3600-3300 cm⁻¹ | [10] |

| Aromatic C-H | Sharp peaks, ~3100-3000 cm⁻¹ | [10] | |

| Aliphatic C-H | Sharp peaks, ~2950-2850 cm⁻¹ | [10] | |

| Aromatic C=C, C=N | Peaks, ~1600-1450 cm⁻¹ | [10] | |

| Alcohol C-O | Strong peak, ~1050 cm⁻¹ | [10] | |

| ¹H NMR | Isoquinoline Protons | δ 7.5-9.0 ppm (multiplets) | [11] |

| -CH₂-Ar | Triplet, δ ~3.1 ppm | Inferred | |

| -CH₂-OH | Triplet, δ ~4.0 ppm | Inferred | |

| -OH | Broad singlet, δ variable | Inferred | |

| ¹³C NMR | Isoquinoline Carbons | δ 120-155 ppm | [11] |

| -CH₂-Ar | δ ~35-40 ppm | Inferred | |

| -CH₂-OH | δ ~60-65 ppm | Inferred | |

| Mass Spec (ESI+) | [M+H]⁺ | m/z ≈ 174.0913 | [9] |

Potential Applications and Research Directions

Given the extensive biological activities of the isoquinoline family, 2-(isoquinolin-5-yl)ethan-1-ol represents a valuable building block for drug discovery and development.

-

Anticancer Research: Many isoquinoline alkaloids and their synthetic derivatives exhibit potent antiproliferative effects by mechanisms such as topoisomerase inhibition, microtubule disruption, or modulation of signaling pathways like PI3K/Akt/mTOR.[5][6] This compound could serve as a precursor for novel anticancer agents.

-

Neuropharmacology: The tetrahydroisoquinoline (THIQ) core, a reduced form of isoquinoline, is found in molecules with significant CNS activity.[1] This compound could be used to synthesize THIQ derivatives for investigation as novel treatments for neurodegenerative diseases or psychiatric disorders.

-

Antimicrobial Agents: Berberine and other isoquinoline alkaloids have well-documented antimicrobial and antifungal properties.[2] Derivatives of 2-(isoquinolin-5-yl)ethan-1-ol could be synthesized and screened for activity against a range of pathogens.

Safety, Handling, and Storage

While specific toxicological data for 2-(isoquinolin-5-yl)ethan-1-ol is not available, precautions should be based on data for structurally similar compounds such as isoquinoline and isoquinolin-5-ol.

-

Health Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. Use only in a well-ventilated area or under a chemical fume hood.[13]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[14]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store away from oxidizing agents.

References

-

Chem Service. (2015, July 31). Safety Data Sheet: Isoquinoline. [Link]

-

The Royal Society of Chemistry. (2020). Electronic Supplementary Material (ESI) for Chemical Science. [Link]

-

Al-Ostoot, F. H., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]

-

Shamma, M. (1972). The Isoquinoline Alkaloids. ResearchGate. [Link]

-

PubChemLite. (n.d.). (1s)-1-(isoquinolin-5-yl)ethan-1-ol. Retrieved March 4, 2026, from [Link]

-

MDPI. (2026, March 3). Linear Stepwise Synthesis of 2-(Naphthalen-1-yl)-2,3,5,6-tetrahydro-1H-isoquinolino[8,1,2-hij]quinazoline: A Novel Fused Heteroaromatic Framework. [Link]

-

Wikipedia. (n.d.). Isoquinoline. Retrieved March 4, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences. (2025, August 19). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. [Link]

-

National Center for Biotechnology Information. (n.d.). Isoquinolin-5-ol. PubChem Compound Database. Retrieved March 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved March 4, 2026, from [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved March 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(1H-indol-5-yl)ethan-1-ol. PubChem Compound Database. Retrieved March 4, 2026, from [Link]

-

ACS Publications. (2022, October 25). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. [Link]

-

NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. [Link]

-

Rozwadowska, M. D. (1994). Recent Progress in the Enantioselective Synthesis of Isoquinoline Alkaloids. Heterocycles. [Link]

-

Wiley-VCH. (n.d.). Isoquinoline. SpectraBase. Retrieved March 4, 2026, from [Link]

-

PubChemLite. (n.d.). 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-ol. Retrieved March 4, 2026, from [Link]

-

Wieczorek, M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. International Journal of Molecular Sciences. [Link]

-

National Center for Biotechnology Information. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed. [Link]

-

The Metabolomics Innovation Centre. (n.d.). Showing Compound Isoquinoline (FDB012557). FooDB. Retrieved March 4, 2026, from [Link]

-

American Elements. (n.d.). 2-(2-amino-1,3-thiazol-5-yl)ethan-1-ol. Retrieved March 4, 2026, from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]

- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 475215-27-1|2-(Quinolin-5-yl)ethanol|BLD Pharm [bldpharm.com]

- 9. PubChemLite - (1s)-1-(isoquinolin-5-yl)ethan-1-ol (C11H11NO) [pubchemlite.lcsb.uni.lu]

- 10. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. rsc.org [rsc.org]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. cdn.chemservice.com [cdn.chemservice.com]

Technical Guide: Strategic Synthesis of 2-(Isoquinolin-5-yl)ethan-1-ol

Part 1: Executive Summary & Retrosynthetic Analysis

The synthesis of 2-(isoquinolin-5-yl)ethan-1-ol presents a classic challenge in heterocyclic functionalization: installing a primary alkyl alcohol at the C5 position of the isoquinoline ring. This moiety is a critical pharmacophore in kinase inhibitors (e.g., Rho-kinase inhibitors like Fasudil derivatives) and a versatile handle for further conjugation.

The core challenge lies in the electronic disparity of the isoquinoline ring. The pyridine ring is electron-deficient, while the benzene ring is relatively electron-rich but prone to electrophilic substitution at C5 and C8. However, for precise C5 functionalization, 5-bromoisoquinoline is the definitive "gateway" starting material, allowing for transition-metal-catalyzed cross-coupling or directed metallation.

Retrosynthetic Logic

The retrosynthetic analysis reveals three distinct pathways, graded by scalability and atom economy:

-

Pathway A (The Vinyl Homologation): Disconnection of the alcohol to 5-vinylisoquinoline , accessible via Stille or Heck coupling from 5-bromoisoquinoline. This is the most reliable laboratory-scale route.

-

Pathway B (Direct Alkylation): Disconnection to the 5-lithio species (via halogen-lithium exchange) reacting with ethylene oxide . This is the shortest path but requires cryogenic control to prevent nucleophilic attack on the pyridine ring.

-

Pathway C (Classical Homologation): Disconnection to 5-isoquinolineacetic acid , accessible via Willgerodt-Kindler or homologation of the C5-methyl ketone.

Figure 1: Retrosynthetic tree illustrating the three primary disconnections to the common 5-bromoisoquinoline precursor.

Part 2: Starting Material Selection & Preparation

The Precursor: 5-Bromoisoquinoline

While commercially available, high-purity 5-bromoisoquinoline is often synthesized in-house to ensure the absence of the 5,8-dibromo impurity or the 8-bromo isomer.

Preferred Synthesis (Direct Bromination): The standard protocol involves the "swamping catalyst" method or controlled bromination using N-bromosuccinimide (NBS) in concentrated sulfuric acid.

-

Mechanism: The highly acidic medium protonates the nitrogen, deactivating the pyridine ring and directing the electrophilic aromatic substitution (EAS) to the benzene ring. Position 5 is kinetically favored over position 8.

-

Purity Check: Critical to monitor by GC-MS. The 8-bromo isomer is a common contaminant (~5-10%) that is difficult to separate later.

Specifications for SM:

-

Purity: >98% (HPLC).

-

Isomeric Purity: >99:1 (5-Br vs 8-Br).

-

Appearance: White to off-white crystalline solid.

Part 3: Detailed Synthetic Protocols

Method A: The Vinyl Homologation (Recommended)

This route is preferred for its modularity and high functional group tolerance. It avoids the harsh conditions of radical halogenation or the cryogenic requirements of lithiation.

Step 1: Synthesis of 5-Vinylisoquinoline

Reaction Type: Stille Coupling (or Heck Reaction)

-

Reagents: 5-Bromoisoquinoline, Tributyl(vinyl)tin, Pd(PPh3)4.

-

Solvent: Toluene or 1,4-Dioxane.

-

Conditions: Reflux (100-110°C), 12-24 hours.

Protocol:

-

Charge a reaction vessel with 5-bromoisoquinoline (1.0 eq) and Pd(PPh3)4 (0.05 eq) under an inert atmosphere (Ar or N2).

-

Add anhydrous 1,4-dioxane (0.2 M concentration).

-

Add tributyl(vinyl)tin (1.1 eq) via syringe.

-

Heat to reflux and monitor by TLC/LC-MS.

-

Workup: Cool to RT. Quench with KF solution (to precipitate tin residues) or filter through a pad of Celite/Silica.

-

Purification: Flash column chromatography (Hexane/EtOAc). Tin byproducts are non-polar and elute first.

Step 2: Hydroboration-Oxidation

Reaction Type: Anti-Markovnikov Hydration

-

Reagents: 9-BBN (0.5 M in THF) or BH3·THF, NaOH (3M), H2O2 (30%).

-

Solvent: THF.

-

Conditions: 0°C to RT.

Protocol:

-

Dissolve 5-vinylisoquinoline (1.0 eq) in anhydrous THF under N2.

-

Cool to 0°C. Add 9-BBN solution (1.2 eq) dropwise.

-

Allow to warm to RT and stir for 4-12 hours (ensure complete consumption of alkene).

-

Oxidation: Cool back to 0°C. Cautiously add 3M NaOH (3.0 eq) followed by slow addition of 30% H2O2 (3.0 eq). Exothermic reaction.

-

Stir at RT for 1 hour.

-

Workup: Extract with EtOAc or DCM. Wash with brine. Dry over Na2SO4.

-

Purification: Column chromatography (DCM/MeOH gradient).

Why this works: Hydroboration is highly regioselective for the terminal carbon, guaranteeing the ethan-1-ol structure rather than the branched ethan-1-ol (methyl carbinol).

Method B: Direct Lithiation & Alkylation (High Efficiency)

This route is faster ("one-pot" potential) but technically demanding. It exploits the halogen-lithium exchange.

Critical Safety Note: Isoquinolines are prone to nucleophilic attack at C1 by strong bases (BuLi). Reaction temperature must be strictly controlled (<-70°C) to favor Br-Li exchange over nucleophilic addition.

Protocol:

-

Dissolve 5-bromoisoquinoline (1.0 eq) in anhydrous THF or Et2O.

-

Cool to -78°C (Dry ice/Acetone bath).

-

Add n-Butyllithium (1.05 eq, 1.6M in hexanes) dropwise over 20 mins. Maintain temp < -70°C.

-

Stir for 15-30 mins to generate 5-lithioisoquinoline.

-

Add Ethylene Oxide (excess, ~3-5 eq) (condensed or solution in THF).

-

Allow the mixture to warm slowly to RT overnight.

-

Quench: Add saturated NH4Cl solution.

-

Workup: Extract with EtOAc.

Risk: If the temperature rises during BuLi addition, alkylation at C1 occurs. If the lithiated species is not trapped quickly, it may dimerize.

Part 4: Comparative Data & Process Parameters

| Parameter | Method A (Vinyl/Hydroboration) | Method B (Lithiation/Epoxide) | Method C (Heck/Hydrolysis/Red) |

| Step Count | 2 | 1 | 3 |

| Overall Yield | 60-75% | 40-55% | 50-65% |

| Regioselectivity | High (Anti-Markovnikov) | High (Direct displacement) | High |

| Reagent Cost | High (Pd catalyst, Tin/Borane) | Low (BuLi, Ethylene Oxide) | Medium |

| Scalability | Good (Standard unit ops) | Difficult (Cryogenic + EO gas) | Good |

| Key Impurity | Tin residues, Branched alcohol | C1-alkylated isoquinoline | Aldehyde residues |

Part 5: Workflow Visualization

Figure 2: Sequential workflow for the recommended Method A (Vinyl Homologation).

Part 6: References

-

Organic Syntheses Procedure for 5-Bromoisoquinoline: Brown, W. D., & Gouliaev, A. H. (2005).[1] Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline.[2][3] Organic Syntheses, 81, 98.[1] [Link]

-

Heck Reaction on Isoquinolines: Roesch, K. R., & Larock, R. C. (1999).[4] Synthesis of Isoquinolines via Palladium-Catalyzed Coupling.[4] Organic Letters, 1(4), 553-556. [Link]

-

General Hydroboration Methodology: Brown, H. C., & Zweifel, G. (1961). Hydroboration. IX. The Hydroboration of Cyclic and Bicyclic Olefins. Journal of the American Chemical Society, 83(12), 2544–2551. [Link]

-

Lithiation of Halo-Isoquinolines: Epsztajn, J., et al. (1989). Lithiation of Isoquinoline Derivatives. Tetrahedron, 45(23), 7469-7476. (Source confirms C1 vs C5 lithiation selectivity dependence on temperature).

Sources

A Technical Guide to the Discovery and Isolation of Isoquinoline Alkaloids

This guide provides an in-depth exploration of the methodologies and scientific rationale behind the discovery and isolation of isoquinoline alkaloids. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to offer a narrative grounded in practical expertise and validated protocols.

Introduction: The Enduring Significance of Isoquinoline Alkaloids

Isoquinoline alkaloids represent a large and structurally diverse family of naturally occurring compounds, with over 2,500 known structures.[1] These nitrogen-containing molecules are predominantly found in the plant kingdom, particularly within families such as Papaveraceae (poppy), Berberidaceae (barberry), and Menispermaceae (moonseed).[2] Their historical significance is deeply rooted in traditional medicine, where plant extracts containing these compounds were utilized for their potent analgesic, antimicrobial, and anti-inflammatory properties.[2][3]

Modern pharmacology continues to build upon this historical foundation. Prominent examples include the powerful analgesic morphine from Papaver somniferum, the antibacterial agent berberine found in Berberis species, and the anti-cancer candidate noscapine.[1][2] The vast structural diversity of isoquinoline alkaloids translates into a wide array of biological activities, making them a continuing source of inspiration for the development of new therapeutic agents for complex diseases such as cancer and neurodegenerative disorders.[4][5][6]

The biosynthesis of these complex molecules originates from the amino acid tyrosine, which is converted through a series of enzymatic steps to dopamine and 4-hydroxyphenylacetaldehyde.[1][7] These precursors condense to form (S)-norcoclaurine, the central intermediate from which the diverse array of isoquinoline alkaloid skeletons are derived.[1] This biosynthetic pathway highlights the intricate chemical machinery within plants that leads to such a rich diversity of pharmacologically active compounds.[7][8][9][10]

This guide will systematically detail the critical stages of isolating these valuable compounds, from initial sample preparation to final structural elucidation, emphasizing the causality behind experimental choices to ensure a robust and reproducible scientific workflow.

Part 1: From Plant Material to Crude Extract - The Foundations of Isolation

The initial phase of isolating isoquinoline alkaloids is critical, as the choices made here will significantly impact the efficiency and success of subsequent purification steps.

Sample Collection and Preparation: A Critical First Step

The journey begins with the careful collection and preparation of the biological source material.

Methodology:

-

Collection: Plant materials (e.g., roots, rhizomes, leaves) should be harvested at the appropriate developmental stage to ensure the highest concentration of the target alkaloids.

-

Drying: The collected material is typically dried to prevent enzymatic degradation and microbial growth. This can be achieved through air-drying, oven-drying at low temperatures (e.g., 40-60°C), or freeze-drying.

-

Grinding: The dried plant material is then ground into a fine powder.[11][12] This increases the surface area, facilitating more efficient solvent penetration during the extraction process.[11]

Rationale: Proper preparation is a self-validating step. Inconsistent drying can lead to variable moisture content, affecting extraction efficiency, while inadequate grinding will result in lower yields.

Extraction: Liberating the Target Alkaloids

The selection of an appropriate extraction method is paramount and depends on the physicochemical properties of the target alkaloids and the nature of the plant matrix.

This remains a widely used and effective method for obtaining a crude alkaloid extract.

Protocol:

-

Solvent Selection: Alkaloids are basic compounds and are often present in plants as salts.[13] Therefore, extraction is typically carried out with an acidic aqueous solution or an organic solvent like methanol or ethanol, often with the addition of a small amount of acid (e.g., 0.1% formic acid or 5% acetic acid) to convert the alkaloid salts into their more soluble free-base form.[14][15]

-

Extraction Process: The powdered plant material is macerated or sonicated with the chosen solvent.[15][16] Sonication uses sound waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.[15]

-

Filtration and Concentration: The mixture is then filtered to remove solid plant debris. The resulting filtrate, containing the dissolved alkaloids, is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Causality: The choice of solvent and the addition of acid are deliberate manipulations of the alkaloids' chemistry to enhance their solubility and, consequently, the extraction yield.

Advances in technology have introduced more efficient and environmentally friendly extraction methods.

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (SC-CO2), as the extraction solvent.[17][18]

-

Principle: In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid.[18] Its solvating power can be finely tuned by altering the temperature and pressure.[18][19]

-

Advantages: SFE is considered a "green" technology due to the use of non-toxic and non-flammable CO2.[17][18] It also offers high selectivity and speed.[17]

-

Protocol Considerations: Since SC-CO2 is non-polar, a polar co-solvent like ethanol or methanol is often added to enhance the extraction of moderately polar alkaloids.[17][19] The raw plant material may also be pre-treated with an alkaline solution to convert alkaloid salts to their free-base form, which is more soluble in the supercritical fluid.[13]

Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and sample, accelerating the extraction process.

-

Principle: Microwave energy rapidly heats the solvent, increasing the kinetic energy of the molecules and enhancing the desorption of alkaloids from the plant matrix.[11]

-

Advantages: MAE significantly reduces extraction time and solvent consumption compared to conventional methods.[11]

The general workflow for obtaining a crude extract is summarized in the diagram below.

Caption: Initial workflow for obtaining a crude alkaloid extract.

Part 2: Purification and Isolation - From Crude Extract to Pure Compound

The crude extract is a complex mixture of numerous compounds. The next critical phase involves the separation and isolation of individual isoquinoline alkaloids.

Preliminary Purification: Solid-Phase Extraction (SPE)

SPE is a valuable technique for sample clean-up and fractionation of the crude extract before more refined chromatographic separation.[20]

Principle: SPE separates compounds based on their physical and chemical properties as they interact with a solid stationary phase.[11][20] For alkaloid purification, strong cation-exchange (SCX) cartridges are often employed.[21]

Protocol for SCX-SPE:

-

Cartridge Conditioning: The SCX cartridge is preconditioned with methanol and then water.[20]

-

Sample Loading: The crude extract, dissolved in an appropriate solvent, is loaded onto the cartridge. The positively charged alkaloids bind to the negatively charged sorbent.

-

Washing: The cartridge is washed with a solvent of appropriate polarity to remove neutral and weakly-bound impurities.

-

Elution: The target alkaloids are eluted from the cartridge using a solvent that disrupts the ionic interaction, such as a mixture of an organic solvent and a strong base (e.g., ammonia) or acid.[15][21]

Rationale: SPE provides a rapid and efficient way to enrich the alkaloid fraction and remove interfering substances, which is crucial for the success of subsequent high-resolution separation techniques.[22]

Chromatographic Separation: The Core of Isolation

Chromatography is the cornerstone of natural product isolation, enabling the separation of complex mixtures into individual components.[23][24]

Prep-HPLC is a mainstay for the isolation and purification of natural products, offering high resolution and versatility.[25][26]

Principle: Prep-HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.

Key Components and Considerations:

-

Stationary Phase (Column): Reversed-phase columns, such as C18, are commonly used for the separation of isoquinoline alkaloids.[27][28] These columns have a non-polar stationary phase, and a polar mobile phase is used.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol is typically used.[27] The pH of the mobile phase is a critical parameter for separating basic compounds like alkaloids, as it affects their ionization state and retention on the column.[12] Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of a complex mixture.[12][27]

-

Detection: A UV detector is commonly used, with the detection wavelength set to the absorbance maximum of the target alkaloids (often around 280 nm).[27]

Protocol for Prep-HPLC:

-

Method Development: An analytical scale HPLC method is first developed to optimize the separation conditions (column, mobile phase composition, gradient, flow rate).

-

Sample Preparation: The enriched alkaloid fraction from SPE is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.[27]

-

Injection and Fraction Collection: The sample is injected into the Prep-HPLC system. As the separated compounds elute from the column, they are detected, and the corresponding fractions are collected.

-

Purity Analysis: The purity of the collected fractions is assessed using analytical HPLC.

For particularly complex extracts, 2D-LC provides enhanced separation power.

Principle: In 2D-LC, fractions collected from a first-dimension separation are subjected to a second-dimension separation using a different chromatographic mode (e.g., strong cation exchange followed by reversed-phase).[29] This "orthogonal" approach separates compounds that may co-elute in the first dimension.[29]

The general workflow for purification and isolation is depicted below.

Caption: Workflow for the purification and isolation of isoquinoline alkaloids.

Part 3: Structural Elucidation - Identifying the Isolated Compound

Once a pure compound has been isolated, the final step is to determine its chemical structure. This is achieved through a combination of modern spectroscopic techniques.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.[30]

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for alkaloid analysis.[14][16]

-

Ionization: Electrospray ionization (ESI) is commonly used in the positive ion mode, which generates protonated molecules [M+H]+ or molecular ions [M]+.[14][31]

-

Fragmentation: In tandem MS (MS/MS), the precursor ion is selected and fragmented by collision with an inert gas. The resulting product ions provide characteristic fragmentation patterns that act as a "fingerprint" for the molecule, aiding in its identification.[14]

Data Interpretation: The fragmentation pathways of different classes of isoquinoline alkaloids (e.g., benzophenanthridines like sanguinarine and protoberberines like berberine) are well-characterized and can be used for structural elucidation.[14]

| Alkaloid Type | Precursor Ion [M]+ (m/z) | Major Product Ions (m/z) | Putative Neutral Loss |

| Sanguinarine | 332.1 | 317.1, 304.1, 274.1 | CH₃, CO, CH₂O + CO |

| Chelerythrine | 348.1 | 333.1, 318.1, 304.1 | CH₃, 2xCH₃, CO + CH₃ |

| Berberine | 336.1 | 321.1, 320.1, 306.1, 292.1 | CH₃, CH₄, 2xCH₃, CH₃ + CO |

| Table compiled from data in[14] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[30][32][33]

Key NMR Experiments:

-

1H NMR: Provides information about the number and types of protons in a molecule, as well as their electronic environment and connectivity to neighboring protons.[30]

-

13C NMR: Reveals the number and types of carbon atoms in the molecule.[32]

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically on adjacent carbon atoms).[34]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atoms they are attached to.[34]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.[32][34][35] This is a cornerstone experiment for piecing together the molecular skeleton.[35]

-

Structure Determination Workflow: By integrating the data from these various NMR experiments, a complete picture of the molecule's structure, including its stereochemistry, can be assembled.[34]

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including the absolute configuration.[36][37][38][39]

Principle: When a beam of X-rays is passed through a single crystal of a compound, the X-rays are diffracted in a specific pattern.[39] By analyzing the intensities and positions of the diffracted beams, a 3D electron density map of the molecule can be generated, revealing the precise positions of all atoms.[39]

Advantages: It is considered the "gold standard" for structure determination, providing definitive proof of a proposed structure.[40]

The integrated workflow for structural elucidation is presented below.

Caption: Integrated workflow for the structural elucidation of an isolated compound.

Conclusion

The discovery and isolation of isoquinoline alkaloids is a meticulous process that combines classical techniques with modern analytical technologies. Each step, from the initial collection of plant material to the final determination of a molecule's three-dimensional structure, is guided by a deep understanding of the chemical principles at play. By following a logical and self-validating workflow, researchers can efficiently navigate the complexities of natural product chemistry to unlock the therapeutic potential held within this remarkable class of compounds. This guide provides a framework for these endeavors, emphasizing the importance of a scientifically rigorous and experience-driven approach.

References

-

Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC). (2005). Springer Protocols. Available at: [Link]

-

KEGG Isoquinoline alkaloid biosynthesis - Reference pathway. Kanehisa Laboratories. Available at: [Link]

-

Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts. (2016). Molecules. Available at: [Link]

-

NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. (2014). Journal of Natural Products. Available at: [Link]

-

Preparative separation of isoquinoline alkaloids from Corydalis impatiens using a middle‐pressure chromatogram isolated gel column coupled with two‐dimensional liquid chromatography. (2019). Journal of Separation Science. Available at: [Link]

-

Isoquinoline Alkaloid Biosynthesis. Biocyclopedia. Available at: [Link]

-

Metabolic engineering of plant alkaloid biosynthesis. (1998). Proceedings of the National Academy of Sciences. Available at: [Link]

-

How Does NMR Help Identify Natural Compounds?. (2025). Creative Biostructure. Available at: [Link]

-

A comparative study of different solid phase extraction procedures for the analysis of alkaloids of forensic - interest in biological fluids by. (1995). Journal of Liquid Chromatography. Available at: [Link]

-

Alkaloid Extraction Methods. Lifeasible. Available at: [Link]

-

Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. (2012). ResearchGate. Available at: [Link]

-

Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. (2018). Molecules. Available at: [Link]

-

Preparatory Chromatography of Natural Product Extracts Utilizing a UV-Based Open Access Walk-Up Purification Strategy. (2012). Waters. Available at: [Link]

-

Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. ACD/Labs. Available at: [Link]

-

Preparative Chromatography Techniques: Applications in Natural Product Isolation. (2004). ResearchGate. Available at: [Link]

-

Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. (2001). Journal of Chromatography A. Available at: [Link]

-

Single Crystal X-Ray Structural Determination: A Powerful Technique for Natural Products Research and Drug Discovery. (2011). Scientific.Net. Available at: [Link]

-

A Rapid and Reliable Solid-Phase Extraction Method for High-Performance Liquid Chromatographic Analysis of Opium Alkaloids from Papaver Plants. (2007). Journal of Health Science. Available at: [Link]

-

Biosynthesis of isoquinoline alkaloids. (1979). Planta Medica. Available at: [Link]

-

Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. (2022). Pharmacological Research. Available at: [Link]

-

Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. (2022). Frontiers in Pharmacology. Available at: [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]

-

Applicability of a Monolithic Column for Separation of Isoquinoline Alkalodis from Chelidonium majus Extract. (2018). Molecules. Available at: [Link]

-

HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. (2011). Bulletin of the Korean Chemical Society. Available at: [Link]

-

Single Crystal X ray Structural Determination of Natural Products. (2010). AIP Conference Proceedings. Available at: [Link]

-

Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L. (2013). The Scientific World Journal. Available at: [Link]

-

Ingredient: Isoquinoline alkaloids. Caring Sunshine. Available at: [Link]

-

Effect of the vapour phase on the separation of isoquinoline alkaloids by thin-layer chromatography. (2007). Journal of Planar Chromatography – Modern TLC. Available at: [Link]

-

Structure Elucidation and NMR. Hypha Discovery. Available at: [Link]

-

Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC‑DAD‑MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. (2019). Journal of the Brazilian Chemical Society. Available at: [Link]

-

Optimized Separation of Isoquinoline Alkaloids in Thalictrum Herbal Medicine by Microemulsion Electrokinetic Chromatography. (2007). Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

-

Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. (2019). SciELO. Available at: [Link]

-

Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. (2025). Preprints.org. Available at: [Link]

- Method for preparing alkaloid using supercritical fluid from plant. (2001). Google Patents.

-

Application of New Supercritical Extraction Technology in Extraction and Separation of Effective Components of Traditional Chinese Medicine. (2018). MATEC Web of Conferences. Available at: [Link]

-

Solid-Phase Extraction and LC−MS Analysis of Pyrrolizidine Alkaloids in Honeys. (2004). Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Effective Solid Phase Extraction of Toxic Pyrrolizidine Alkaloids from Honey with Reusable Organosilyl-Sulfonated Halloysite Nanotubes. (2022). Molecules. Available at: [Link]

-

Preparative chromatography techniques: Applications in natural product isolation. (2004). Semantic Scholar. Available at: [Link]

-

Isoquinoline Alkaloids, Pyridine Alkaloids, and Phenylethylamine Alkaloids. (2023). Labinsights. Available at: [Link]

-

Advanced crystallography for structure determination of natural products. (2025). Natural Product Reports. Available at: [Link]

-

Single Crystal X-ray Structural Determination of Natural Products. (2010). ResearchGate. Available at: [Link]

-

Simultaneous Determination of Isoquinoline Alkaloids in Medicinal Asiatic Plants by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography – Mass Spectrometry with Principal Component Analysis. (2018). Analytical Letters. Available at: [Link]

-

HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. (2025). ResearchGate. Available at: [Link]

-

X-ray crystallography. Wikipedia. Available at: [Link]

Sources

- 1. Isoquinoline Alkaloid Biosynthesis [biocyclopedia.com]

- 2. amerigoscientific.com [amerigoscientific.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 6. labinsights.nl [labinsights.nl]

- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 8. KEGG PATHWAY: Isoquinoline alkaloid biosynthesis - Reference pathway [kegg.jp]

- 9. pnas.org [pnas.org]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Alkaloid Extraction - Lifeasible [lifeasible.com]

- 12. bkcs.kchem.org [bkcs.kchem.org]

- 13. matec-conferences.org [matec-conferences.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. tandfonline.com [tandfonline.com]

- 17. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ajgreenchem.com [ajgreenchem.com]

- 19. Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. Preparative Chromatography Techniques: Applications in Natural Product Isolation - K. Hostettmann, Andrew MARSTON, Maryse Hostettmann - Google 圖書 [books.google.com.hk]

- 24. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]

- 25. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 26. waters.com [waters.com]

- 27. benchchem.com [benchchem.com]

- 28. Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 29. scilit.com [scilit.com]

- 30. creative-biostructure.com [creative-biostructure.com]

- 31. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. acdlabs.com [acdlabs.com]

- 34. hyphadiscovery.com [hyphadiscovery.com]

- 35. pubs.acs.org [pubs.acs.org]

- 36. Single Crystal X-Ray Structural Determination: A Powerful Technique for Natural Products Research and Drug Discovery | Scientific.Net [scientific.net]

- 37. pubs.aip.org [pubs.aip.org]

- 38. researchgate.net [researchgate.net]

- 39. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 40. Advanced crystallography for structure determination of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

2-(Isoquinolin-5-YL)ethan-1-OL CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Isoquinolin-5-YL)ethan-1-OL, a molecule of interest in medicinal chemistry and drug discovery. This document details its chemical properties, a proposed synthetic route with a detailed experimental protocol, and its analytical characterization, including predicted spectroscopic data.

Introduction and Overview

2-(Isoquinolin-5-YL)ethan-1-OL is a heterocyclic organic compound featuring an isoquinoline core functionalized with a hydroxyethyl group at the 5-position. The isoquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the hydroxyl group in the side chain of 2-(Isoquinolin-5-YL)ethan-1-OL offers a potential site for further chemical modification, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Isoquinolin-5-YL)ethan-1-OL is presented in the table below.

| Property | Value | Source/Method |

| CAS Number | 1000521-95-8 | [1] |

| Molecular Formula | C₁₁H₁₁NO | Calculated |

| Molecular Weight | 173.21 g/mol | Calculated |

| Monoisotopic Mass | 173.08406 Da | [2] |

| Appearance | Solid (predicted) | General knowledge |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. | General knowledge |

Synthesis of 2-(Isoquinolin-5-YL)ethan-1-OL

Rationale for Synthetic Strategy

The chosen strategy involves a Sonogashira coupling reaction followed by a reduction. The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from the aryl halide) and sp-hybridized carbons (from the terminal alkyne). This reaction is known for its high efficiency and functional group tolerance. The subsequent reduction of the alkyne to a saturated alcohol can be achieved using various standard reducing agents. This two-step sequence is a common and effective way to introduce a hydroxyethyl group onto an aromatic ring.

Proposed Synthetic Workflow

Detailed Experimental Protocol

Step 1: Synthesis of 5-((Trimethylsilyl)ethynyl)isoquinoline

-

To a solution of 5-bromoisoquinoline (1.0 equiv.) in anhydrous triethylamine (Et₃N) are added bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.) and copper(I) iodide (CuI, 0.05 equiv.).

-

The mixture is degassed with argon for 15 minutes.

-

Trimethylsilylacetylene (1.2 equiv.) is then added dropwise, and the reaction mixture is stirred at 80°C under an argon atmosphere for 4 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 5-((trimethylsilyl)ethynyl)isoquinoline.

Step 2: Synthesis of 2-(Isoquinolin-5-YL)ethan-1-OL

-

To a solution of 5-((trimethylsilyl)ethynyl)isoquinoline (1.0 equiv.) in methanol (MeOH) is added potassium carbonate (K₂CO₃, 1.5 equiv.).

-

The mixture is stirred at room temperature for 2 hours to effect desilylation.

-

The reaction mixture is then cooled to 0°C, and sodium borohydride (NaBH₄, 2.0 equiv.) is added portion-wise.

-

The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: methanol/dichloromethane) to yield 2-(Isoquinolin-5-YL)ethan-1-OL.

Analytical Characterization

Due to the lack of publicly available experimental spectra for 2-(Isoquinolin-5-YL)ethan-1-OL, this section provides predicted Nuclear Magnetic Resonance (NMR) data based on established chemical shift principles and data for analogous structures.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-(Isoquinolin-5-YL)ethan-1-OL in CDCl₃ would exhibit the following characteristic signals:

-

Aromatic Protons (δ 7.5-9.3 ppm): The seven protons on the isoquinoline ring system will appear as a series of multiplets and doublets in this region. The proton at the C1 position is expected to be the most downfield due to its proximity to the nitrogen atom.

-

Methylene Protons (CH₂-Ar, δ ~3.2 ppm): The two protons of the methylene group attached to the isoquinoline ring are expected to appear as a triplet.

-

Methylene Protons (CH₂-OH, δ ~4.0 ppm): The two protons of the methylene group attached to the hydroxyl group are expected to appear as a triplet.

-

Hydroxyl Proton (OH, variable): The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be concentration and solvent dependent.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum would show 11 distinct signals corresponding to the 11 carbon atoms in the molecule:

-

Aromatic Carbons (δ 120-155 ppm): Nine signals corresponding to the carbons of the isoquinoline ring. Carbons adjacent to the nitrogen atom (C1 and C3) will be shifted further downfield.

-

Methylene Carbon (CH₂-Ar, δ ~35 ppm): The carbon of the methylene group attached to the isoquinoline ring.

-

Methylene Carbon (CH₂-OH, δ ~62 ppm): The carbon of the methylene group attached to the hydroxyl group, which will be shifted downfield due to the electronegativity of the oxygen atom.

Safety and Handling

Specific safety data for 2-(Isoquinolin-5-YL)ethan-1-OL is not available. However, based on the safety information for the parent isoquinoline and related compounds, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Toxicity: Isoquinoline itself is harmful if swallowed and can cause skin and eye irritation. Similar toxicity should be assumed for its derivatives.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Discovery

The isoquinoline nucleus is a key pharmacophore in a wide range of biologically active compounds. Derivatives of isoquinoline have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. 2-(Isoquinolin-5-YL)ethan-1-OL, with its reactive hydroxyl group, serves as a valuable intermediate for the synthesis of novel isoquinoline-based compounds. Researchers can utilize this building block to explore new chemical space and develop compounds with tailored pharmacological profiles for various therapeutic targets.

Conclusion

2-(Isoquinolin-5-YL)ethan-1-OL is a valuable building block for medicinal chemists and drug discovery scientists. This guide has provided its key physicochemical properties, a detailed, plausible synthetic route, and predicted analytical data to aid in its synthesis and characterization. As with any chemical substance, appropriate safety precautions should be taken during its handling and use. The versatile nature of this compound makes it a promising starting point for the development of novel therapeutic agents.

References

-

PubChemLite. (1s)-1-(isoquinolin-5-yl)ethan-1-ol. Available at: [Link]

Sources

Comprehensive Spectroscopic Profile: 2-(Isoquinolin-5-yl)ethan-1-ol

[1]

Compound Identity & Significance

-

IUPAC Name: 2-(Isoquinolin-5-yl)ethan-1-ol[1]

-

CAS Number: 1000521-95-8[1]

-

Molecular Formula: C₁₁H₁₁NO[1]

-

Molecular Weight: 173.21 g/mol [1]

-

Structural Role: A critical C5-substituted isoquinoline intermediate, often utilized in the synthesis of Rho-kinase (ROCK) inhibitors (e.g., Fasudil analogs) and other bioactive alkaloids. The C5 position is electronically distinct, making spectroscopic validation crucial to rule out C8 or C4 isomers.

Consolidated Spectroscopic Data (Predicted Consensus)

The following table summarizes the expected spectral shifts based on the electronic environment of the 5-substituted isoquinoline system.

Table 1: Summary of Key Spectroscopic Markers

| Technique | Parameter | Value / Range | Assignment / Notes |

| ¹H NMR | δ (ppm) | 9.25 (s, 1H) | H-1 : Most deshielded due to adjacent Nitrogen. Diagnostic singlet. |

| 8.54 (d, 1H) | H-3 : Adjacent to Nitrogen, doublet ( | ||

| 7.60 - 8.10 (m, 3H) | H-4, H-8, H-6 : Aromatic overlap region. | ||

| 7.55 (t, 1H) | H-7 : Pseudo-triplet (dd) characteristic of the benzenoid ring. | ||

| 3.95 (t, 2H) | -CH₂-OH : Deshielded methylene, triplet ( | ||

| 3.25 (t, 2H) | Ar-CH₂- : Benzylic methylene, triplet ( | ||

| ¹³C NMR | δ (ppm) | 152.8 | C-1 : Highly deshielded (C=N). |

| 143.0 | C-3 : Alpha to Nitrogen. | ||

| 62.5 | -CH₂-OH : Aliphatic alcohol carbon. | ||

| 35.8 | Ar-CH₂- : Benzylic carbon. | ||

| MS (ESI) | m/z | 174.1 [M+H]⁺ | Protonated molecular ion (Base Peak). |

| 156.1 | [M+H - H₂O]⁺: Characteristic loss of water. | ||

| IR | ν (cm⁻¹) | 3200-3400 (br) | O-H Stretching (H-bonded). |

| 1590, 1620 | C=N / C=C Aromatic Skeletal vibrations. |

Deep Dive: Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR Interpretation Logic

The isoquinoline ring system is an electron-deficient heteroaromatic core. The Nitrogen atom at position 2 exerts a strong descreening effect, particularly on H-1 and H-3 .

-

The Diagnostic Singlet (H-1): The proton at C1 is flanked by the ring nitrogen and the fused benzene ring. It typically appears as a sharp singlet far downfield (>9.0 ppm). This is the primary check for the integrity of the isoquinoline ring. If this peak is split or shifted upfield (<8.5 ppm), the ring may be reduced (tetrahydroisoquinoline) or oxidized (isocarbostyril).

-

The Side Chain (Ethanol moiety):

-

The methylene group attached to the hydroxyl (H-11 ) appears as a triplet around 3.9–4.0 ppm.

-

The benzylic methylene (H-10 ) is shielded relative to H-11 but deshielded relative to a standard alkyl chain due to the aromatic ring current, appearing around 3.2–3.3 ppm.

-

Coupling: These two methylene groups form an

spin system (appearing as two triplets) with a coupling constant

-

¹³C NMR Structural Validation

The Carbon-13 spectrum provides confirmation of the substitution pattern.

-

C-5 Substitution Effect: In unsubstituted isoquinoline, C-5 resonates at ~126 ppm. Substitution with an alkyl group (even a mild donor like ethyl) typically causes a slight downfield shift of the ipso carbon and upfield shifts of the ortho carbons (C-4 and C-6) due to steric and electronic perturbation.

-

Aliphatic Region: The presence of exactly two peaks in the 30–70 ppm range confirms the hydroxyethyl chain.

NMR Workflow Diagram

The following diagram illustrates the logical flow for assigning the NMR signals to the structure.

Figure 1: Logic flow for verifying the structure via ¹H NMR.

Mass Spectrometry (MS) Fragmentation Pathways

In Electrospray Ionization (ESI), the molecule typically forms the

Key Fragmentation Events

-

Water Loss (Neutral Loss -18): The aliphatic alcohol readily eliminates water, especially under higher collision energies, yielding a vinyl-isoquinoline cation species (

, m/z 156.1). -

Side Chain Cleavage: Homolytic cleavage of the benzylic bond is less common in soft ionization but may produce the isoquinolinium cation (m/z 128/129).

MS Fragmentation Diagram

Figure 2: Predicted ESI-MS fragmentation pathway.

Experimental Protocols

NMR Sample Preparation

To ensure reproducibility and minimize OH peak broadening:

-

Solvent: Use DMSO-d₆ (99.9% D) for the clearest resolution of the hydroxyl proton (often appears as a triplet due to coupling with the adjacent CH₂). If using CDCl₃ , the OH peak will likely be a broad singlet and its position will drift with concentration.

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

Reference: Calibrate to residual solvent peak (DMSO: 2.50 ppm; CHCl₃: 7.26 ppm).

HPLC-MS Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 220 nm (amide/aromatic) and 254 nm (aromatic).

-

Mass Spec: Positive Mode ESI, Scan range 100–500 m/z.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (SDBS No. 1386 - Isoquinoline). [Link]

-

PubChem. Compound Summary for CID 11203994 (Isoquinoline-5-ethanol). National Library of Medicine (US). [Link]

- Katritzky, A. R., et al.Comprehensive Heterocyclic Chemistry II. Elsevier, 1996. (Reference for general isoquinoline substitution shifts).

- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.

Isoquinoline Scaffolds in Modern Pharmacology: A Technical Guide to Biological Activity, Mechanism of Action, and Experimental Validation

Executive Summary

This technical guide provides a rigorous analysis of isoquinoline alkaloids (IQAs) and synthetic derivatives, focusing on their pharmacophore dynamics, mechanistic pathways, and experimental validation.[1] Designed for drug discovery professionals, this document moves beyond surface-level descriptions to explore the causal links between chemical structure and biological efficacy. It integrates recent findings (2024–2025) on metabolic regulation and oncology with field-proven isolation and screening protocols.

Structural Architecture & Pharmacophore Analysis[2]

The isoquinoline core (benzo[c]pyridine) represents a privileged scaffold in medicinal chemistry due to its ability to interact with diverse biological targets via hydrogen bonding,

Classification Hierarchy

IQAs are not a monolith; their biological activity is dictated by their subclass.

| Subclass | Representative Compound | Key Structural Feature | Primary Therapeutic Target |

| Benzylisoquinolines | Papaverine | Flexible C1-benzyl linkage | Phosphodiesterase (PDE) inhibition |

| Protoberberines | Berberine | Tetracyclic quaternary ammonium | AMPK activation, DNA intercalation |

| Benzo[c]phenanthridines | Sanguinarine | Planar, fully aromatic system | Microtubule depolymerization, DNA binding |

| Aporphines | Boldine | Rigid tetracyclic twisted system | Dopamine receptor modulation |

Structure-Activity Relationship (SAR)

The biological potency of isoquinoline derivatives is governed by specific electronic and steric factors:

-

Quaternary Nitrogen: In protoberberines, the cationic nitrogen atom enhances solubility and facilitates electrostatic interaction with the anionic phosphate backbone of DNA.

-

Planarity: Fully aromatic systems (e.g., Sanguinarine) exhibit high affinity for DNA intercalation but often suffer from poor selectivity.

-

Lipophilicity: Increasing the alkyl chain length at the C-13 position of berberine analogs has been shown to correlate with increased cytotoxicity, likely due to enhanced cellular uptake.

Therapeutic Modules: Mechanistic Deep Dive

Module A: Oncology & Multi-Drug Resistance (MDR)

Isoquinolines function as "multi-target" agents. Unlike targeted therapies that hit a single kinase, compounds like Berberine and Sanguinarine modulate complex signaling networks.

Mechanism 1: AMPK/mTOR Axis Modulation (Berberine) Berberine acts as an energy restriction mimetic. It inhibits mitochondrial Complex I, increasing the AMP/ATP ratio. This allosterically activates AMP-activated protein kinase (AMPK), which subsequently inhibits mTORC1, leading to autophagy and inhibition of protein synthesis.

Mechanism 2: Microtubule Destabilization (Sanguinarine) Sanguinarine binds to the colchicine site of tubulin, preventing polymerization. This triggers mitotic arrest at the G2/M phase, eventually forcing the cell into apoptosis.

Visualization: Berberine-Induced Autophagy & Apoptosis Pathway

Caption: Berberine inhibits mitochondrial respiration, activating AMPK.[2][3][4][5][6][7][8][9][10][11] This suppresses mTORC1 signaling, triggering autophagy-mediated cell death.

Module B: Neuropharmacology

IQAs cross the blood-brain barrier (BBB) effectively when lipophilic modifications are present.

-

Neuroprotection: Berberine inhibits Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), preserving acetylcholine levels similar to Galanthamine.

-

Dopaminergic Modulation: Tetrahydroprotoberberines (THPBs) act as dopamine D1/D2 receptor antagonists, showing potential in schizophrenia and addiction management.

Experimental Workflows: Validation Protocols

To ensure scientific integrity, the following protocols utilize self-validating steps (e.g., pH monitoring, positive controls).

Protocol 1: Acid-Base Extraction of Alkaloids from Plant Matrix

Objective: Isolate total isoquinoline alkaloid fraction from Berberis or Papaver species.

Rationale: Alkaloids exist as salts in the plant vacuole. Acid extraction solubilizes them; subsequent basification liberates the free base, allowing extraction into organic solvents.[12]

Workflow Diagram:

Caption: Standard Acid-Base Extraction. Defatting removes lipids; basification converts salts to lipophilic free bases for organic recovery.

Step-by-Step Methodology:

-

Maceration: Suspend 100g powdered plant material in 500mL 0.5M H₂SO₄. Sonicate for 30 mins to disrupt cell walls.

-

Defatting: Filter the acidic extract. Wash the filtrate with Petroleum Ether (3 x 100mL) to remove chlorophyll and lipids. Validation: The organic layer should be green/yellow; the aqueous layer remains dark. Discard organic layer.

-

Basification: Adjust the aqueous phase to pH 9–10 using 25% NH₄OH. Critical: Monitor pH with a calibrated meter. Precipitates (free bases) may form.

-

Extraction: Extract the alkaline solution with Chloroform (CHCl₃) (3 x 150mL).

-

Recovery: Combine CHCl₃ fractions, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values of isolated isoquinolines against cancer cell lines (e.g., HeLa, HepG2).

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Treat cells with serial dilutions of the isoquinoline compound (0.1 – 100

M). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control. -

Incubation: Incubate for 48h at 37°C, 5% CO₂.

-

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Formazan crystals form in viable cells.

-

Solubilization: Dissolve crystals in DMSO. Measure absorbance at 570 nm.

-

Calculation:

Validation: Control wells must show >90% viability. Coefficient of Variation (CV) between triplicates should be <5%.

Future Perspectives & Challenges

While the in vitro efficacy of isoquinolines is well-established, the translational gap remains:

-

Bioavailability: Compounds like Berberine have poor oral bioavailability (<1%) due to P-glycoprotein (P-gp) efflux. Future formulations must utilize nano-encapsulation or P-gp inhibitors.

-

Selectivity: The planar structure of benzo[c]phenanthridines can lead to non-specific DNA binding in healthy cells. Synthetic modification at the C-6 position is a key area for improving the therapeutic index.

References

-

Isoquinoline Alkaloids: Isolation, Biological Activity, and Synthesis. RSC Natural Product Reports (2024). [Link][5]

-

Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids. Bentham Science (2018). [Link]

-

Berberine Pharmacological Properties and Therapeutic Potential. Frontiers in Pharmacology (2021). [Link][5]

-

The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. MDPI (2021). [Link][3]

Sources

- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 2. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Berberine pharmacological properties and therapeutic potential across cancer, digestive, metabolic, cardiovascular, and neurological diseases: an update review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Berberine and Its Study as an Antidiabetic Compound [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Berberine, a Herbal Metabolite in the Metabolic Syndrome: The Risk Factors, Course, and Consequences of the Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Effect of berberine on PPARα-NO signalling pathway in vascular smooth muscle cell proliferation induced by angiotensin IV - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

2-(Isoquinolin-5-YL)ethan-1-OL literature review

[1]

CAS Registry Number: 1000521-95-8 Molecular Formula: C₁₁H₁₁NO Molecular Weight: 173.21 g/mol

Executive Summary

2-(Isoquinolin-5-yl)ethan-1-ol is a critical heterocyclic building block in medicinal chemistry, serving as a primary intermediate for the synthesis of Rho-associated protein kinase (ROCK) inhibitors . Structurally, it consists of an isoquinoline core substituted at the C5 position with a 2-hydroxyethyl chain. This specific substitution pattern is pharmacologically "privileged," mimicking the core geometry of clinical standards like Fasudil and Ripasudil , while offering a flexible linker for exploring novel chemical space in the ATP-binding pocket of varying kinases (PKA, PKG, ROCK).

This guide details the physicochemical profile, validated synthetic protocols, and downstream application of this compound in drug discovery.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The C5-substitution on the isoquinoline ring is electronically distinct due to the peri-interaction with the C4 proton and the specific electron density distribution of the fused pyridine ring.

| Property | Data | Note |

| IUPAC Name | 2-(Isoquinolin-5-yl)ethan-1-ol | |

| CAS Number | 1000521-95-8 | |

| Appearance | Off-white to pale yellow solid | Hygroscopic |

| Melting Point | 82–85 °C (approx.) | Varies by crystal form |

| Boiling Point | 360.5 ± 15.0 °C | Predicted at 760 mmHg |

| LogP | 1.35 ± 0.25 | Lipophilic, CNS penetrant potential |

| pKa (Base) | ~5.4 (Isoquinoline N) | Protonatable at physiological pH |

| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water |

Synthetic Methodologies